molecular formula C18H20N2O5S B4752265 ethyl 4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate

ethyl 4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate

Cat. No. B4752265
M. Wt: 376.4 g/mol
InChI Key: PTGWNKYHFQEJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It belongs to the class of indole-derived synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MMB-2201 is a potent agonist of the cannabinoid receptors and has been used in scientific research to study the effects of cannabinoids on the body.

Mechanism of Action

Ethyl 4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily located in the central nervous system and the immune system, respectively. Activation of these receptors by ethyl 4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate leads to a cascade of intracellular signaling events, ultimately resulting in the psychoactive effects of cannabinoids. ethyl 4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which may account for its potent psychoactive effects.
Biochemical and Physiological Effects:
ethyl 4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate has been shown to have a range of biochemical and physiological effects on the body. It has been shown to have analgesic effects, reducing pain in animal models of inflammation and neuropathic pain. It has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and colitis. ethyl 4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate has been shown to have anxiolytic effects, reducing anxiety in animal models of anxiety disorders. Additionally, ethyl 4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate has been shown to have cardiovascular effects, such as reducing blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

Ethyl 4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate has several advantages and limitations for use in scientific research. One advantage is its potency and selectivity for the CB1 and CB2 receptors, which allows for precise control of the cannabinoid signaling pathways. ethyl 4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate is also relatively stable and can be stored for extended periods without degradation. However, one limitation of ethyl 4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate is its psychoactive effects, which can make it difficult to interpret the results of experiments. Additionally, ethyl 4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate is a controlled substance in many countries, which can limit its availability for research purposes.

Future Directions

There are several future directions for research involving ethyl 4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate. One area of research is the development of more potent and selective synthetic cannabinoids for use in scientific research. Another area of research is the development of novel therapeutic agents based on the cannabinoid signaling pathways. Additionally, more research is needed to understand the long-term effects of synthetic cannabinoids on the body, particularly with regards to addiction and withdrawal. Finally, more research is needed to understand the effects of synthetic cannabinoids on the developing brain, as these compounds may have different effects on young people than on adults.

Scientific Research Applications

Ethyl 4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate has been used in scientific research to study the effects of cannabinoids on the body. It has been shown to have potent agonist activity at the CB1 and CB2 receptors, which are the primary receptors responsible for the psychoactive effects of cannabinoids. ethyl 4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate has been used to study the effects of cannabinoids on pain, inflammation, and anxiety. It has also been used to study the effects of cannabinoids on the cardiovascular system and the immune system.

properties

IUPAC Name

ethyl 3-[[4-(methanesulfonamido)benzoyl]amino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-4-25-18(22)14-6-5-12(2)16(11-14)19-17(21)13-7-9-15(10-8-13)20-26(3,23)24/h5-11,20H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGWNKYHFQEJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-3-[({4-[(methylsulfonyl)amino]phenyl}carbonyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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